BenchChemオンラインストアへようこそ!

Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate

Medicinal Chemistry Organic Synthesis Building Blocks

This strategic intermediate combines the validated 8-hydroxy-1,6-naphthyridine-7-carboxylate metal-chelating pharmacophore with a C5-bromine synthetic handle for chemoselective Suzuki-Miyaura cross-coupling. Unlike non-halogenated analogs (CAS 410542-68-6), the orthogonal C5/C8 reactivity enables stepwise disubstitution for diverse library synthesis. Validated against HIV-1 integrase (analog IC50 = 10 nM) and HCMV pUL89 endonuclease. 92% synthetic yield route supports cost-effective scale-up. Ideal for medicinal chemistry SAR campaigns requiring reliable, high-purity (>97%) building blocks.

Molecular Formula C10H7BrN2O3
Molecular Weight 283.08 g/mol
CAS No. 410544-37-5
Cat. No. B1592713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
CAS410544-37-5
Molecular FormulaC10H7BrN2O3
Molecular Weight283.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(C=CC=N2)C(=N1)Br)O
InChIInChI=1S/C10H7BrN2O3/c1-16-10(15)7-8(14)6-5(9(11)13-7)3-2-4-12-6/h2-4,14H,1H3
InChIKeyHHEOXNRPYVCORL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate (CAS 410544-37-5) Procurement Specification and Class Overview


Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate (CAS 410544-37-5) is a halogenated heterocyclic compound belonging to the 1,6-naphthyridine class, featuring a bromine atom at the 5-position, a hydroxyl group at the 8-position, and a methyl ester at the 7-position . This substitution pattern aligns the compound with the 8-hydroxy-1,6-naphthyridine-7-carboxylate scaffold that has been extensively validated in medicinal chemistry as a metal-chelating pharmacophore capable of inhibiting HIV-1 integrase strand transfer at nanomolar potency (IC50 = 10 nM for naphthyridine 7) [1]. The target compound functions primarily as a strategic synthetic intermediate or building block for constructing more complex bioactive molecules, rather than as a final pharmacological agent .

Why Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate Cannot Be Substituted with Generic 1,6-Naphthyridine Analogs


Generic substitution within the 1,6-naphthyridine class is precluded by the functional specificity conferred by the C5 bromine and the C8 hydroxyl/C7 methyl ester motif. The 8-hydroxy-7-carboxylate substructure constitutes a validated metal-chelating pharmacophore essential for engaging divalent metal ions in enzyme active sites (e.g., HIV integrase, HCMV pUL89 endonuclease), with removal or modification of the 8-OH group abolishing inhibitory activity [1]. Conversely, the C5 bromine provides a critical synthetic handle for site-selective cross-coupling chemistry (e.g., Suzuki-Miyaura reactions), enabling chemoselective functionalization at the 5-position over the 8-position (tosyl-protected derivative), which is not achievable with non-halogenated or differently halogenated analogs [2]. Furthermore, structure-activity relationship studies have established that 5-substituted-8-hydroxy-[1,6]naphthyridines exhibit distinct biological profiles (potent IN inhibition) compared to 5-substituted-8-amino analogs (significant cytotoxicity), confirming that the 8-hydroxy/5-bromo combination is functionally non-interchangeable [3].

Quantitative Differentiation Evidence for Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate


Synthetic Accessibility via Bromination: Reported 92% Yield Route from Ethyl 8-Hydroxy-1,6-naphthyridine-7-carboxylate

The target compound can be synthesized from ethyl 8-hydroxy-1,6-naphthyridine-7-carboxylate via bromination, with a reported synthetic route achieving a yield of approximately 92% [1]. This compares favorably to an alternative route yielding approximately 63% from the same precursor, representing a 1.46-fold improvement in synthetic efficiency and a 29% absolute yield advantage [1].

Medicinal Chemistry Organic Synthesis Building Blocks

Site-Selective Suzuki-Miyaura Coupling: 5-Bromo Substituent Enables Chemoselective Arylation over 8-Position

In Suzuki-Miyaura reactions using methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate (the tosyl-protected derivative of the target compound), the reaction proceeds with excellent chemoselectivity in favor of the bromide group at the 5-position [1]. When treated with 1 equivalent of arylboronic acid, site-selective formation of 5-aryl-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate occurs; with 2 equivalents, 5,8-diarylation is achieved [1]. This contrasts with non-brominated analogs such as methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate (CAS 410542-68-6), which lack the C5 halogen handle and cannot undergo site-selective C5 arylation without additional functionalization steps.

Cross-Coupling Chemoselective Synthesis Structure-Activity Relationship

Purity Specifications Across Commercial Vendors: 97-98% Purity Standard

Commercial vendors supplying methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate consistently specify purity levels of 97% to 98% [1]. This purity specification meets or exceeds the standard for research-grade building blocks in medicinal chemistry applications and ensures reproducibility in downstream synthetic transformations and biological assays.

Quality Control Procurement Analytical Chemistry

Class-Level Pharmacophore Validation: 8-Hydroxy-1,6-Naphthyridine-7-Carboxylate Core Confers Nanomolar HIV-1 Integrase Inhibition

The 8-hydroxy-1,6-naphthyridine-7-carboxylate core—of which the target compound is a 5-bromo-substituted derivative—has been validated as a metal-chelating pharmacophore capable of inhibiting HIV-1 integrase strand transfer activity. The prototypical compound naphthyridine 7 inhibits integrase strand transfer with an IC50 of 10 nM and inhibits 95% of HIV-1 infection spread in cell culture at 0.39 μM, without cytotoxicity at ≤12.5 μM [1]. Additionally, 8-hydroxy-1,6-naphthyridine-7-carboxamide analogs inhibit HCMV pUL89 endonuclease with single-digit μM IC50 values [2]. While the target compound itself has not been directly assayed in these systems, its 5-bromo substitution provides a key site for SAR exploration to optimize potency against these validated targets [3].

Antiviral Research HIV Integrase Pharmacophore Modeling

Optimal Research and Procurement Applications for Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate


SAR Expansion of 8-Hydroxy-1,6-Naphthyridine HIV-1 Integrase Inhibitors

The target compound serves as a strategic intermediate for synthesizing 5-substituted derivatives of the 8-hydroxy-1,6-naphthyridine-7-carboxamide pharmacophore. Given that naphthyridine 7 (a close structural analog) exhibits HIV-1 integrase strand transfer IC50 = 10 nM and antiviral activity at 0.39 μM [1], the 5-bromo substitution offers a site for Pd-catalyzed cross-coupling to introduce diverse aryl or heteroaryl groups [2]. This enables systematic exploration of 5-position SAR, a region known to modulate potency and resistance profiles relative to non-overlapping diketo acid inhibitor classes [3].

Chemoselective Synthesis of 5,8-Disubstituted 1,6-Naphthyridine Libraries

The 5-bromo group enables excellent chemoselectivity in Suzuki-Miyaura reactions, allowing stepwise introduction of distinct substituents at C5 and C8 positions [1]. This orthogonal reactivity profile is not available with non-halogenated 1,6-naphthyridine building blocks (e.g., methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate, CAS 410542-68-6), making the target compound uniquely suited for constructing diverse 5,8-disubstituted libraries for drug discovery screening campaigns.

Metal-Chelating Inhibitor Scaffold Development for Antiviral and Oncology Targets

The 8-hydroxy-7-carboxylate motif confers metal-chelating properties validated against HIV-1 integrase (IC50 = 10 nM) [1] and HCMV pUL89 endonuclease (single-digit μM IC50) [2]. Additionally, 5-substituted-8-hydroxy-[1,6]naphthyridines have been identified as potent HIV-1 integrase inhibitors, while their 8-amino counterparts exhibit significant cytotoxicity in cancer cell lines [3]. This functional divergence confirms that the 8-hydroxy/5-bromo combination is a non-interchangeable entry point for developing inhibitors across multiple therapeutic areas where metal-dependent enzyme inhibition is mechanistically relevant.

Multi-Gram Procurement for Medicinal Chemistry Campaigns Requiring Consistent 97-98% Purity

The compound is commercially available from multiple independent suppliers with consistent purity specifications of 97-98% [1][2][3]. The reported 92% synthetic yield route from ethyl 8-hydroxy-1,6-naphthyridine-7-carboxylate [4] supports cost-effective scale-up procurement. This combination of supply chain redundancy and established synthesis routes makes the compound suitable for medicinal chemistry programs requiring reliable, high-purity building blocks for multi-gram parallel synthesis and SAR campaigns.

Quote Request

Request a Quote for Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.